molecular formula C21H18N4O2 B2662921 5-(4-Benzoylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile CAS No. 915907-57-2

5-(4-Benzoylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile

Cat. No.: B2662921
CAS No.: 915907-57-2
M. Wt: 358.401
InChI Key: YPHZENMACXMXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Benzoylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile is a complex organic compound characterized by its unique molecular structure, which includes a benzoyl group, a piperazine ring, a phenyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Benzoylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the formation of the piperazine ring One common approach is the reaction of piperazine with benzoyl chloride to form 4-benzoylpiperazine This intermediate is then reacted with phenyl isocyanate and subsequently cyclized under acidic conditions to form the oxazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) for introducing the cyano group.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of various functional groups, such as halides or other nitriles.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme activities or as a ligand in receptor binding assays. Its structural complexity allows for the exploration of biological interactions at the molecular level.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties can be harnessed to create new products with specific functionalities.

Mechanism of Action

The mechanism by which 5-(4-Benzoylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-Benzoylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor.

  • 5-{4-[(4-Benzoylpiperazin-1-yl)methyl]phenyl}pyrimidine: Another derivative with potential biological activity.

  • 5-[(4-Benzoylpiperazin-1-yl)carbonyl]-N-isopropylpyrimidin-2-amine: A related compound with similar structural features.

Uniqueness: 5-(4-Benzoylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

5-(4-benzoylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c22-15-18-21(27-19(23-18)16-7-3-1-4-8-16)25-13-11-24(12-14-25)20(26)17-9-5-2-6-10-17/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHZENMACXMXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.